5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine
Description
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine is a heterocyclic compound featuring a 1,6-naphthyridine core substituted with a chlorine atom at position 5 and a 2-methylpyridin-4-yl group at position 2. The chlorine substituent enhances electrophilicity and may influence binding affinity to biological targets, while the methylpyridyl group contributes to π-π stacking interactions and solubility modulation .
Properties
Molecular Formula |
C14H10ClN3 |
|---|---|
Molecular Weight |
255.70 g/mol |
IUPAC Name |
5-chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine |
InChI |
InChI=1S/C14H10ClN3/c1-9-8-10(4-6-16-9)12-3-2-11-13(18-12)5-7-17-14(11)15/h2-8H,1H3 |
InChI Key |
ZVOXGGHFWNWGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=NC3=C(C=C2)C(=NC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine typically involves the following steps:
Coupling Reaction: The coupling of the chlorinated naphthyridine with 2-methylpyridine.
Common reagents used in these reactions include halogenating agents like thionyl chloride or phosphorus pentachloride, and coupling agents such as palladium catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar 1,6-Naphthyridine Derivatives
Structural and Functional Group Variations
Key Observations :
- Chlorine vs.
- Methylpyridyl vs. Methoxy : The 2-methylpyridyl group in the target compound may improve solubility compared to methoxy-substituted derivatives, which are more lipophilic .
- Carboxamide vs. Methylpyridyl : Carboxamide groups (e.g., in HIV integrase inhibitors) enhance hydrogen-bonding capacity, whereas methylpyridyl groups favor π-π interactions .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The chlorine atom increases lipophilicity (logP ~2.5 estimated), comparable to 5-Chloro-8-iodo-1,6-naphthyridine (logP ~3.1) but lower than methoxy derivatives (logP ~3.5) .
- Solubility : The methylpyridyl group enhances aqueous solubility relative to fully aromatic analogs, critical for oral bioavailability .
- ADMET Profile: In silico studies on benzo[b]thieno[3,2-h]-1,6-naphthyridine suggest that rigid fused-ring systems improve metabolic stability, a feature likely shared by the target compound .
Biological Activity
5-Chloro-2-(2-methylpyridin-4-yl)-1,6-naphthyridine, a compound characterized by its unique naphthyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize key findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research sources.
- Chemical Formula : C14H10ClN3
- Molecular Weight : 255.70 g/mol
- CAS Number : 1385818-52-9
Research indicates that this compound may function as an antagonist at various receptors. Its structural features allow for interaction with multiple biological targets, particularly in the context of neurological and cardiovascular conditions.
1. Antagonistic Effects
Studies have demonstrated that this compound exhibits antagonistic properties towards certain adrenergic receptors. For instance, it has shown significant selectivity for the human α2B adrenoceptor, which is critical in regulating cardiovascular functions and neurotransmitter release.
| Compound | Receptor Target | Selectivity Factor |
|---|---|---|
| This compound | α2B Adrenoceptor | High Selectivity |
2. Neuroprotective Potential
In vitro studies suggest that this compound may possess neuroprotective effects. It has been evaluated for its ability to mitigate neuronal damage in models of acute myocardial infarction and other neurodegenerative conditions. The compound's ability to inhibit certain pathways implicated in oxidative stress and inflammation is a focal point of ongoing research.
3. Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Studies have indicated that it demonstrates reasonable stability in biological fluids, which is essential for therapeutic efficacy.
Case Study 1: Cardiovascular Applications
A study investigated the effects of this compound on heart tissue post-myocardial infarction. Results showed that administration of the compound significantly reduced infarct size and improved cardiac function in animal models. The mechanism was linked to its antagonistic action on α2B receptors, leading to enhanced blood flow and reduced ischemic damage.
Case Study 2: Neurodegenerative Disease Models
In another study focusing on neurodegeneration, the compound was tested for its ability to protect against neuronal cell death induced by toxic agents. The findings indicated that it effectively reduced apoptosis markers and preserved cell viability in cultured neurons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
